molecular formula C39H80N2O11P2 B1604647 Dioleoylglycerol pyrophosphate ammonium salt CAS No. 474943-14-1

Dioleoylglycerol pyrophosphate ammonium salt

Cat. No.: B1604647
CAS No.: 474943-14-1
M. Wt: 815 g/mol
InChI Key: SIWIEYLZDXPRIY-AXQFFRRZSA-N
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Description

Dioleoylglycerol pyrophosphate (DGPP) is an anionic phospholipid that has been found in plants, Saccharomyces cerevisiae, and Escherichia coli . It is involved in a novel signaling pathway and suggests a potential role for this compound in triggering homeostatic cellular responses .


Synthesis Analysis

DGPP is synthesized by the phosphorylation action of phosphatidic acid (PA) kinase on phosphatidic acid, a signaling lipid with multifunctional properties .


Molecular Structure Analysis

The empirical formula of DGPP is C39H80N2O11P2 . Its molecular weight is 815.01 .


Chemical Reactions Analysis

DGPP can interact electrostatically via the electrostatic-hydrogen bond switch mechanism . The formation of DGPP from PA alters the physicochemical properties as well as the structural dynamics of the membrane .


Physical and Chemical Properties Analysis

DGPP is a powder form substance . It is hygroscopic and not light sensitive . It is stable for 1 year and should be stored at -20°C .

Scientific Research Applications

  • Phosphate Determination in Natural Waters : Dioleoylglycerol pyrophosphate ammonium salt is used in methods for determining phosphate in natural waters. A study by Murphy and Riley (1962) describes a single solution reagent for phosphorus determination in sea water, using an acidified solution of ammonium molybdate containing ascorbic acid, which reacts rapidly with phosphate ions (Murphy & Riley, 1962).

  • Fire Retardancy in Polypropylene-Based Formulations : Research by Bras et al. (1996) compares various intumescent additive mixtures for fire retardancy in polypropylene formulations. The study discusses the use of diammonium pyrophosphate and polyols as fire retardant (FR) additive mixtures of interest for polyolefins (Bras et al., 1996).

  • Electrolyte in Electric Double Layer Capacitors : A study by Yuyama et al. (2006) evaluates various ammonium salts, including ionic liquids, as electrolytes in electric double layer capacitors (EDLCs). This research highlights the importance of the tetrafluoroborate anion for performance and stability in EDLC applications (Yuyama et al., 2006).

  • Salting-Out and Salting-In Effects in Extraction Processes : Grundl et al. (2017) investigate the influence of various organic compounds, including ammonium organic salts, on the Lowest Solution Temperature (LST) in water/dipropylene glycol propyl ether mixtures. This study provides insights into the salting-out and salting-in behaviors of these compounds, with potential applications in different extraction processes (Grundl et al., 2017).

  • Pyrophosphate Hydrolysis in Soil : McBeath et al. (2006) explore the hydrolysis of pyrophosphate in highly calcareous soil, which is crucial for understanding the behavior of ammonium polyphosphate fertilizers in agricultural applications. This study uses solid-state 31P nuclear magnetic resonance spectroscopy and ion chromatography to measure changes in phosphorus speciation (McBeath et al., 2006).

  • Transfection Agents in Mammalian Cell Lines : Rosenzweig et al. (2001) discuss diquaternary ammonium salts as a new class of reagent for mediating the transfection of DNA in mammalian cell lines. This research demonstrates the potential of these salts in gene delivery applications (Rosenzweig et al., 2001).

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

diazanium;[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O11P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);2*1H3/b19-17-,20-18-;;/t37-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWIEYLZDXPRIY-AXQFFRRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1039688
Record name Dioleoylglycerol pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1039688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-14-1
Record name Dioleoylglycerol pyrophosphate ammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioleoylglycerol pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1039688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMMONIUM 1,2-DIOLEOYL-SN-GLYCEROPYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSK5Q66IWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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